![molecular formula C15H22N4O5S2 B2980850 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide CAS No. 2097927-05-2](/img/structure/B2980850.png)
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide” is a chemical compound. It is not intended for human or veterinary use and is for research use only1.
Synthesis Analysis
The synthesis of this compound is a complex process that involves several steps. Unfortunately, the specific details of the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular formula of this compound is not explicitly mentioned in the search results. However, similar compounds have molecular formulas like C18H20N4O4S2 and C17H19N3O4S23.Chemical Reactions Analysis
The chemical reactions involving this compound are not available in the search results. Further research is needed to understand the chemical reactions associated with this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the search results. Further research is needed to understand the properties of this compound.Applications De Recherche Scientifique
Antimicrobial and Anticancer Potential
Sulfonamides, including morpholine derivatives, have shown promising antimicrobial and anticancer properties. Studies highlight the synthesis of sulfonamide derivatives targeting specific biological activities, with some demonstrating potent inhibitory effects against cancer cell lines and microbial strains. This suggests potential applications in developing new therapeutic agents against resistant strains of bacteria and specific types of cancer (Ghorab et al., 2015; Oliveira et al., 2015).
Enzyme Inhibition for Disease Treatment
Sulfonamide compounds have been extensively studied for their enzyme inhibitory properties, particularly carbonic anhydrase (CA) inhibitors, which are pivotal in treating conditions like glaucoma. Research into novel sulfonamide derivatives has led to the discovery of compounds with potent inhibitory effects on various CA isoenzymes, indicating their potential in developing treatments for diseases where enzyme inhibition is beneficial (Supuran et al., 2013; Mincione et al., 2005).
Anticonvulsant and Neuroprotective Effects
Research into sulfonamide derivatives linked to benzothiazole has identified compounds with significant anticonvulsant activity and potential neuroprotective effects. Such studies suggest that these compounds can modulate neurological pathways, offering prospects for treating epilepsy and other neurodegenerative diseases (Khokra et al., 2019).
Molecular Docking and Computational Studies
Computational studies on sulfonamide derivatives, including molecular docking and theoretical chemistry methods, help elucidate their interaction mechanisms with biological targets. These insights are crucial for designing drugs with optimized properties, such as enhanced solubility, stability, and specific binding affinities, paving the way for targeted therapeutic applications (Remko, 2010).
Safety And Hazards
This compound is not intended for human or veterinary use and is for research use only4. The specific safety and hazard information is not available in the search results.
Orientations Futures
The future directions of research involving this compound are not available in the search results. Further research is needed to understand the potential applications and implications of this compound.
Please note that this analysis is based on the available search results and further research is needed for a comprehensive understanding of this compound. It is recommended to refer to scientific literature and databases for more detailed information.
Propriétés
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5S2/c20-25(21,17-9-11-24-12-10-17)16-7-8-18-14-3-1-2-4-15(14)19(13-5-6-13)26(18,22)23/h1-4,13,16H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJQJEKQNHUPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNS(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid](/img/structure/B2980767.png)
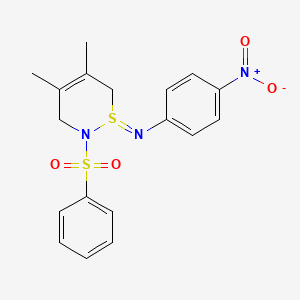
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980770.png)
![2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2980771.png)
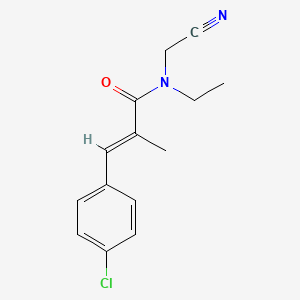
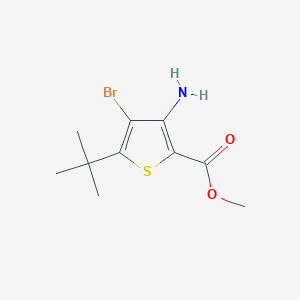
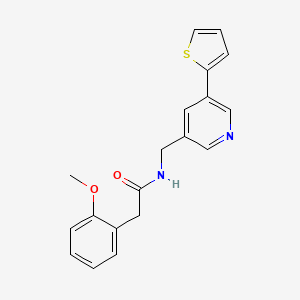
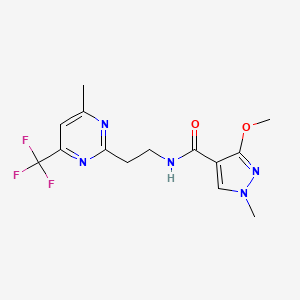
![7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980781.png)
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide](/img/structure/B2980783.png)
![N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2980786.png)
![N-[(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methyl]oxirane-2-carboxamide](/img/structure/B2980788.png)
![9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2980789.png)
![8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2980790.png)